molecular formula C19H11FN2O3 B5167610 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5274-14-6

2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B5167610
CAS No.: 5274-14-6
M. Wt: 334.3 g/mol
InChI Key: GBXPIYAYBPEBIH-UHFFFAOYSA-N
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Description

2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for investigating novel anticancer agents. This compound belongs to a class of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles, which are synthesized via a one-pot, three-component reaction of 4-hydroxycoumarin, malononitrile, and aryl aldehydes, enabling efficient library generation for structure-activity relationship (SAR) studies . Compounds in this chemical class have demonstrated promising antiproliferative activities against a diverse panel of human tumor cell lines , including melanoma, colon carcinoma, and breast cancer cells . The core mechanism of action for active derivatives has been identified as the disruption of microtubule dynamics, leading to centrosome de-clustering and subsequent G2/M cell cycle arrest, which ultimately induces apoptosis in cancer cells . Furthermore, research on analogous compounds reveals they exhibit anti-angiogenic effects both in vitro and in vivo , providing a dual mechanism that targets both cancer cell proliferation and tumor vasculature . The presence of the 3-fluorophenyl substituent makes this derivative a key candidate for exploring the effect of halogenation on biological activity and cellular selectivity. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety and hazard assessments before use.

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)24-19(23)16(15)17/h1-8,15H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXPIYAYBPEBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385559
Record name 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5274-14-6
Record name 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the reaction of 4-hydroxy-2H-chromen-2-one, 3-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine under reflux conditions in ethanol . This method is known for its efficiency and high yield.

Chemical Reactions Analysis

2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. It can induce apoptosis by causing phosphatidylserine translocation to the membrane surface, a marker for apoptosis . Additionally, it can inhibit cell cycle progression, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound (Position 4 Substituent) Melting Point (°C) Key Biological Activity References
3-Fluorophenyl (3-FP compound) 255–257 Not explicitly reported; structural data available
4-Chlorophenyl (4-CC) Not reported DNA intercalation, potential probe for nucleic acid studies
1-Naphthyl Not reported Anti-HIV activity (HIV-1/HIV-2 inhibition in MT-4 cells)
3-Nitrophenyl 262–265 Antiproliferative activity (microtubule inhibition)
4-Methoxyphenyl 256–258 Co-crystal formation with acetic acid; pharmacological potential
3,4-Dimethoxyphenyl 234–238 Synthetic precursor for further derivatization
2-Chlorophenyl 292–295 High thermal stability; catalytic synthesis studies

Key Observations:

  • Electron-withdrawing groups (e.g., -Cl, -NO$_2$, -F) generally increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Bulkier substituents (e.g., 1-naphthyl) may reduce solubility but enhance binding to hydrophobic targets like HIV reverse transcriptase .

Structure-Activity Relationships (SAR)

Antiviral Activity
  • The 1-naphthyl analog (compound 6 in ) demonstrated anti-HIV activity with IC$_{50}$ values <10 μM, attributed to its planar structure facilitating interactions with the hydrophobic NNRTI pocket of HIV reverse transcriptase .
  • By contrast, the 3-FP compound lacks reported antiviral data, but its fluorine atom may enhance metabolic stability compared to chloro or nitro analogs .
Anticancer and Antiproliferative Activity
  • The 3-nitrophenyl analog (compound B in ) inhibited mitosis by disrupting microtubule assembly, with IC$_{50}$ values in the nanomolar range against multiple cancer cell lines .
  • AMPC (a pyridinyl-substituted analog in ) inhibited TFF3 dimerization, suppressing PI3K/AKT and MAPK signaling in ER+ breast cancer cells .
DNA Interaction
  • The 4-chlorophenyl analog (4-CC) binds to calf thymus DNA via intercalation , as shown by hypochromicity in UV-Vis spectra and increased viscosity . The 3-FP compound’s fluorine atom, being smaller than chlorine, may alter DNA-binding kinetics due to reduced steric hindrance.

Physicochemical Properties

Spectral Data
  • IR Spectroscopy : All analogs show characteristic NH$_2$, C≡N, and C=O peaks. The 3-FP compound exhibits a distinct C-F stretch at ~1100 cm$^{-1}$ .
  • NMR Spectroscopy: The 3-fluorophenyl group in the 3-FP compound causes deshielding of adjacent protons, shifting aromatic signals upfield compared to non-fluorinated analogs .
Solubility and Crystallinity
  • The 4-methoxyphenyl analog forms a 1:1 co-crystal with acetic acid, enhancing solubility in polar solvents .

Biological Activity

2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound belonging to the pyranochromene family. Its unique structure and functional groups contribute to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H11FN2O3, with a molecular weight of 334.3 g/mol. The compound features a pyranochromene core structure that is known for its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study synthesized a series of related compounds and tested them against eight human tumor cell lines, revealing significant antiproliferative activity (IC50 values in the low micromolar range) for several derivatives.

Table 1: Antiproliferative Activity of Derivatives

CompoundCell LineIC50 (μM)
1aHT-29 (Colon)0.5
1cHCT116 (Colon)0.4
1jEA.hy926 (Endothelial)0.15
1fMCF-7 (Breast)>10
1hKB-V1 (Cervical)>10

The 3-bromo-4-methoxyphenyl derivative exhibited particularly high activity against HT-29 cells, indicating a correlation between specific substitutions on the phenyl ring and enhanced biological activity.

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

  • Microtubule Disruption : The compound disrupts microtubule dynamics, leading to mitotic arrest.
  • Centrosome De-clustering : It induces centrosome de-clustering, which is critical for proper cell division.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, effectively halting proliferation.
  • Apoptosis Induction : It promotes apoptosis by activating pathways that lead to phosphatidylserine translocation to the membrane surface, a hallmark of programmed cell death.

Case Studies and Research Findings

A comprehensive study published in Nature Communications revealed that derivatives of pyranochromene compounds exhibited not only anticancer properties but also antiangiogenic effects both in vitro and in vivo. These findings suggest that the compound could be further developed as a dual-action therapeutic agent targeting tumor growth and angiogenesis.

In Vivo Studies

In vivo experiments demonstrated that certain derivatives effectively reduced tumor growth in xenograft models, showcasing their potential as therapeutic agents. The antiangiogenic properties were assessed using endothelial cell migration assays and chick chorioallantoic membrane (CAM) assays.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, malononitrile, and substituted aldehydes. For example:

  • Catalyst-driven MCRs : Using ionic liquids like [BMIM][OH] (10 mol%) at 100°C yields high-purity products in aqueous media .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 20–30 minutes) and improves efficiency compared to conventional heating .
  • Solvent optimization : Ethanol or water is often preferred for eco-friendly protocols, achieving yields >85% .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~2840 cm⁻¹, C≡N at ~2194 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.3–7.9 ppm) and carbon frameworks .
  • HRMS : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 393.0421) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Critical variables include:

  • Catalyst selection : Ionic liquids (e.g., [BMIM][OH]) improve regioselectivity and reduce side reactions .
  • Temperature control : Reactions at 80–100°C prevent decomposition of thermally sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes but may require post-reaction purification .
  • Microwave irradiation : Accelerates kinetics, achieving >90% yield in minutes .

Q. How can contradictions in reported biological activities be resolved?

The compound exhibits diverse bioactivities (e.g., anti-HIV, TFF3 inhibition in cancer). To address discrepancies:

  • Target validation assays : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., TFF3 degradation in ER+ breast cancer) .
  • Comparative dose-response studies : Test against multiple cell lines (e.g., MT-4 for HIV vs. MCF-7 for cancer) to identify cell-specific effects .
  • Metabolite profiling : LC-MS/MS can detect degradation products that may influence activity .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

Common issues include:

  • Twinning : High-symmetry crystals may require data integration using SHELXL .
  • Hydrogen bonding : N–H⋯N and N–H⋯O interactions form R₂²(12) motifs, necessitating anisotropic refinement .
  • Disorder : Fluorophenyl substituents may exhibit rotational disorder, resolved via SHELXS constraints .

Q. What structural modifications enhance bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Fluorophenyl substitution : Enhances lipophilicity and target binding (e.g., 3-fluorophenyl vs. 4-chlorophenyl derivatives) .
  • Core rigidification : Fused chromene-pyrano systems improve metabolic stability .
  • Functional group addition : Triazole moieties (via click chemistry) increase solubility and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
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2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

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